molecular formula C12H16N2O3 B7912329 ethyl 2,4-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate

ethyl 2,4-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate

Cat. No.: B7912329
M. Wt: 236.27 g/mol
InChI Key: DJUXPCHOFVCFNM-UHFFFAOYSA-N
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Description

Ethyl 2,4-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate is a heterocyclic compound that features a pyrido[3,2-b][1,4]oxazine core

Properties

IUPAC Name

ethyl 2,4-dimethyl-3H-pyrido[3,2-b][1,4]oxazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-4-16-11(15)12(2)8-14(3)10-9(17-12)6-5-7-13-10/h5-7H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUXPCHOFVCFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CN(C2=C(O1)C=CC=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethylpyridine with ethyl chloroformate in the presence of a base, followed by cyclization with an appropriate nucleophile . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters such as solvent choice, temperature, and reaction time is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine derivatives, while substitution reactions can produce a variety of functionalized pyrido[3,2-b][1,4]oxazine compounds .

Scientific Research Applications

Ethyl 2,4-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2,4-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-4H-pyrido[3,2-b][1,4]oxazine-3-one
  • Ethyl 2,3-dihydro-3-oxobenzo-furan-2-carboxylate

Uniqueness

Ethyl 2,4-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate is unique due to its specific substitution pattern and the presence of both pyridine and oxazine rings.

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